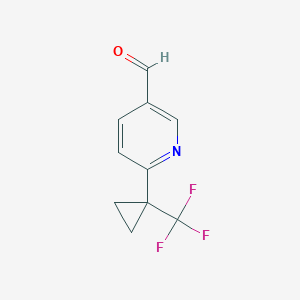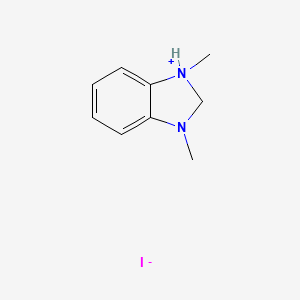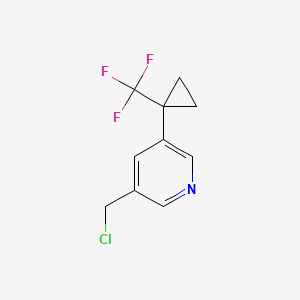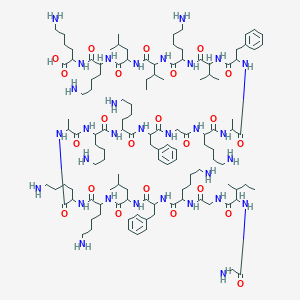
6-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde is a chemical compound with the molecular formula C10H8F3NO and a molecular weight of 215.17 g/mol It is a derivative of nicotinaldehyde, featuring a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to the nicotinaldehyde structure
Métodos De Preparación
The synthesis of 6-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment to the nicotinaldehyde core: This step can be accomplished through various coupling reactions, such as Suzuki or Heck coupling, to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
6-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity or altering protein function .
Comparación Con Compuestos Similares
6-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde can be compared with other similar compounds, such as:
Nicotinaldehyde: The parent compound, which lacks the trifluoromethyl and cyclopropyl groups, resulting in different chemical properties and reactivity.
6-(1-(Trifluoromethyl)cyclopropyl)benzaldehyde: A similar compound where the nicotinaldehyde core is replaced with a benzaldehyde core, leading to differences in biological activity and applications.
6-(1-(Trifluoromethyl)cyclopropyl)pyridine:
The uniqueness of this compound lies in its combination of the trifluoromethyl and cyclopropyl groups with the nicotinaldehyde core, providing a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C10H8F3NO |
|---|---|
Peso molecular |
215.17 g/mol |
Nombre IUPAC |
6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(3-4-9)8-2-1-7(6-15)5-14-8/h1-2,5-6H,3-4H2 |
Clave InChI |
FKPJIALKBXNDRR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=NC=C(C=C2)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-dimethyl-2-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}thiophene-3-carboxamide](/img/structure/B14800088.png)

![Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine](/img/structure/B14800099.png)

![2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14800107.png)


![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-phenethyl-1H-pyrrol-2(5H)-one](/img/structure/B14800126.png)

![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B14800139.png)



![6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B14800165.png)
